molecular formula C6H12N2 B2479286 3-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1354391-25-5; 1511662-92-2

3-Methyl-3,6-diazabicyclo[3.2.0]heptane

Cat. No.: B2479286
CAS No.: 1354391-25-5; 1511662-92-2
M. Wt: 112.176
InChI Key: VQUMPQLXULUHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3,6-diazabicyclo[320]heptane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicycloheptane, characterized by the presence of two nitrogen atoms in its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: These may include halogens, acids, and bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.

Scientific Research Applications

3-Methyl-3,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include signal transduction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,6-diazabicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and receptor studies.

Properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMPQLXULUHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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